molecular formula C19H29N3O2 B7516010 2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide

2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide

Katalognummer B7516010
Molekulargewicht: 331.5 g/mol
InChI-Schlüssel: WFFKWPYDFZPOHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide, also known as JNJ-26854165, is a novel small molecule inhibitor of the histone methyltransferase (HMT) enzyme EZH2. EZH2 is a key component of the polycomb repressive complex 2 (PRC2), which plays a critical role in regulating gene expression through the methylation of histone H3 at lysine 27 (H3K27). Overexpression of EZH2 has been implicated in the pathogenesis of various cancers, including prostate, breast, and hematological malignancies. JNJ-26854165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential therapeutic agent for the treatment of cancer.

Wirkmechanismus

EZH2 is a methyltransferase that catalyzes the methylation of histone H3 at lysine 27 (H3K27), leading to the repression of gene expression. 2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide inhibits the enzymatic activity of EZH2 by binding to the catalytic SET domain of the enzyme, thereby preventing the methylation of H3K27. This results in the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide has been shown to have selective activity against cancer cells with high levels of EZH2 expression, while sparing normal cells. This selectivity is thought to be due to the dependence of cancer cells on EZH2-mediated gene repression for their survival. 2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in preclinical models. In addition, 2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide has been shown to enhance the immune response against cancer cells, suggesting a potential role in combination therapy with immunomodulatory agents.

Vorteile Und Einschränkungen Für Laborexperimente

2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide has several advantages as a tool compound for studying the role of EZH2 in cancer. Its selectivity for EZH2 over other methyltransferases allows for the specific inhibition of EZH2-mediated gene repression. 2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide has also been shown to be effective in preclinical models of cancer, making it a useful tool for studying the mechanism of action of EZH2 inhibitors and their potential therapeutic applications. However, 2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide has some limitations as a tool compound, including its relatively low potency and the potential for off-target effects at higher concentrations.

Zukünftige Richtungen

There are several potential future directions for the development of EZH2 inhibitors such as 2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide. One direction is the optimization of the potency and selectivity of these compounds, as well as their pharmacokinetic properties, to improve their efficacy and reduce off-target effects. Another direction is the identification of biomarkers that can predict the response to EZH2 inhibitors in different types of cancer. Finally, the combination of EZH2 inhibitors with other anticancer agents, such as immunomodulatory agents or targeted therapies, may lead to improved outcomes for cancer patients.

Synthesemethoden

The synthesis of 2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide has been described in several publications. The general method involves the condensation of 2-methyl-2,3-dihydroindole-1-carboxylic acid with 2-(2-methyl-2-morpholin-4-ylpropyl)amine in the presence of coupling reagents such as EDCI or HATU. The resulting intermediate is then acetylated with acetic anhydride to afford the final product. The synthesis has been optimized for large-scale production and is amenable to modifications for structure-activity relationship studies.

Wissenschaftliche Forschungsanwendungen

2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and lymphoma, both in vitro and in vivo. The mechanism of action of 2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide involves the inhibition of EZH2-mediated histone methylation, leading to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. 2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide has also been shown to enhance the efficacy of other anticancer agents, such as taxanes and platinum-based drugs, in preclinical models.

Eigenschaften

IUPAC Name

2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-15-12-16-6-4-5-7-17(16)22(15)13-18(23)20-14-19(2,3)21-8-10-24-11-9-21/h4-7,15H,8-14H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFKWPYDFZPOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1CC(=O)NCC(C)(C)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.